Cas no 1805284-27-8 (5-Chloro-4-(difluoromethyl)-2,3-dimethoxypyridine)

5-Chloro-4-(difluoromethyl)-2,3-dimethoxypyridine is a fluorinated pyridine derivative with a distinct substitution pattern that enhances its utility in synthetic chemistry. The presence of a difluoromethyl group at the 4-position, combined with chloro and methoxy substituents, makes it a versatile intermediate for pharmaceutical and agrochemical applications. Its electron-withdrawing and steric properties facilitate selective functionalization, enabling the synthesis of complex heterocyclic compounds. The compound's stability under various reaction conditions further underscores its value in medicinal chemistry research, particularly in the development of bioactive molecules. Its structural features also contribute to improved metabolic stability in potential drug candidates.
5-Chloro-4-(difluoromethyl)-2,3-dimethoxypyridine structure
1805284-27-8 structure
商品名:5-Chloro-4-(difluoromethyl)-2,3-dimethoxypyridine
CAS番号:1805284-27-8
MF:C8H8ClF2NO2
メガワット:223.604428291321
CID:4811347

5-Chloro-4-(difluoromethyl)-2,3-dimethoxypyridine 化学的及び物理的性質

名前と識別子

    • 5-Chloro-4-(difluoromethyl)-2,3-dimethoxypyridine
    • インチ: 1S/C8H8ClF2NO2/c1-13-6-5(7(10)11)4(9)3-12-8(6)14-2/h3,7H,1-2H3
    • InChIKey: LUOJNWAQEYVCRD-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CN=C(C(=C1C(F)F)OC)OC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 185
  • トポロジー分子極性表面積: 31.4
  • 疎水性パラメータ計算基準値(XlogP): 2.4

5-Chloro-4-(difluoromethyl)-2,3-dimethoxypyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029071623-250mg
5-Chloro-4-(difluoromethyl)-2,3-dimethoxypyridine
1805284-27-8 97%
250mg
$480.00 2022-04-01
Alichem
A029071623-500mg
5-Chloro-4-(difluoromethyl)-2,3-dimethoxypyridine
1805284-27-8 97%
500mg
$839.45 2022-04-01
Alichem
A029071623-1g
5-Chloro-4-(difluoromethyl)-2,3-dimethoxypyridine
1805284-27-8 97%
1g
$1,534.70 2022-04-01

5-Chloro-4-(difluoromethyl)-2,3-dimethoxypyridine 関連文献

5-Chloro-4-(difluoromethyl)-2,3-dimethoxypyridineに関する追加情報

Introduction to 5-Chloro-4-(difluoromethyl)-2,3-dimethoxypyridine (CAS No. 1805284-27-8)

5-Chloro-4-(difluoromethyl)-2,3-dimethoxypyridine, identified by the chemical identifier CAS No. 1805284-27-8, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic pyridine derivative has garnered considerable attention due to its versatile structural framework and potential applications in medicinal chemistry. The presence of multiple functional groups, including a chloro substituent, a difluoromethyl group, and dimethoxy moieties, makes this compound a valuable scaffold for further chemical modifications and biological evaluations.

The compound's molecular structure, characterized by a pyridine core with strategic substitutions, positions it as a promising candidate for the development of novel bioactive molecules. The chloro group at the 5-position and the difluoromethyl group at the 4-position are particularly noteworthy, as they introduce electrophilic centers that can participate in various synthetic transformations. Additionally, the dimethoxy groups at the 2- and 3-positions enhance the compound's solubility and reactivity, making it amenable to further derivatization.

In recent years, there has been a growing interest in pyridine derivatives as pharmacophores due to their broad spectrum of biological activities. The structural features of 5-Chloro-4-(difluoromethyl)-2,3-dimethoxypyridine align well with this trend, as they provide a conducive platform for designing molecules with enhanced binding affinity and selectivity. For instance, the difluoromethyl group is known to improve metabolic stability and binding interactions in drug candidates, while the chloro group can serve as a handle for further functionalization via cross-coupling reactions.

One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are critical enzymes involved in numerous cellular processes, and their dysregulation is often associated with various diseases, including cancer. The pyridine scaffold is a common motif in kinase inhibitors due to its ability to interact with the ATP-binding pocket of these enzymes. By incorporating the chloro, difluoromethyl, and dimethoxy groups into the pyridine core, researchers can fine-tune the electronic properties and steric hindrance to optimize binding interactions.

Recent studies have demonstrated that derivatives of this compound exhibit promising inhibitory activity against certain kinases. For example, modifications involving the chloro group have been shown to enhance binding affinity by improving hydrogen bonding interactions with key residues in the kinase active site. Similarly, the presence of a difluoromethyl group has been linked to increased metabolic stability, which is crucial for drug-like properties. These findings underscore the importance of structural optimization in developing potent and selective kinase inhibitors.

The dimethoxy groups in 5-Chloro-4-(difluoromethyl)-2,3-dimethoxypyridine also contribute to its versatility as a synthetic intermediate. These methoxy moieties can be readily removed or modified through various chemical reactions, such as demethylation or etherification, allowing for the introduction of additional functional groups or side chains. This flexibility makes it an attractive building block for constructing more complex molecules with tailored biological activities.

In addition to its pharmaceutical applications, this compound has shown potential in agrochemical research. Pyridine derivatives are widely used in crop protection agents due to their ability to interact with biological targets in pests and weeds. The structural features of 5-Chloro-4-(difluoromethyl)-2,3-dimethoxypyridine, particularly the electron-withdrawing effects of the chloro and difluoromethyl groups, make it a suitable candidate for developing novel herbicides or insecticides.

Recent advancements in computational chemistry have further enhanced the utility of this compound. Molecular modeling studies have revealed that small modifications around the pyridine core can significantly impact binding affinity and selectivity. These insights have guided researchers in designing more effective derivatives with improved pharmacokinetic profiles. By leveraging computational tools alongside experimental data, scientists can accelerate the discovery process and bring new bioactive molecules to fruition more efficiently.

The synthesis of 5-Chloro-4-(difluoromethyl)-2,3-dimethoxypyridine itself presents an interesting challenge due to its complex structural framework. However, modern synthetic methodologies have made significant strides in facilitating access to such compounds. Techniques such as cross-coupling reactions, nucleophilic substitution reactions, and metal-catalyzed transformations have enabled chemists to construct intricate heterocyclic systems with high precision. These advancements have not only streamlined the synthesis process but also opened up new avenues for structural diversification.

In conclusion,5-Chloro-4-(difluoromethyl)-2,3-dimethoxypyridine (CAS No. 1805284-27-8) is a multifaceted compound with substantial potential in pharmaceutical and agrochemical research. Its unique structural features make it an ideal candidate for further exploration and development into novel bioactive molecules. As research continues to uncover new applications for this compound,its significance is expected to grow further, driving innovation across multiple scientific disciplines.

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